molecular formula C14H15NOS B8411070 6-Methoxy-1-thiophen-2-yl-1,2,3,4-tetrahydroisoquinoline

6-Methoxy-1-thiophen-2-yl-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B8411070
M. Wt: 245.34 g/mol
InChI Key: RXNBSPLKIYPHIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methoxy-1-thiophen-2-yl-1,2,3,4-tetrahydroisoquinoline is a useful research compound. Its molecular formula is C14H15NOS and its molecular weight is 245.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C14H15NOS

Molecular Weight

245.34 g/mol

IUPAC Name

6-methoxy-1-thiophen-2-yl-1,2,3,4-tetrahydroisoquinoline

InChI

InChI=1S/C14H15NOS/c1-16-11-4-5-12-10(9-11)6-7-15-14(12)13-3-2-8-17-13/h2-5,8-9,14-15H,6-7H2,1H3

InChI Key

RXNBSPLKIYPHIK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(NCC2)C3=CC=CS3

Origin of Product

United States

Synthesis routes and methods

Procedure details

Sodium borohydride (0.916 g, 24.2 mmol) was added in small portions to a solution of 6-methoxy-1-thiophen-2-yl-3,4-dihydroisoquinoline (1.470 g, 6.04 mmol) in MeOH (50 ml) at 0° C. The reaction mixture was stirred for 30 min, warmed to rt and stirred at rt for 21 hr, then quenched by the dropwise addition of H2O (10 ml). Excess MeOH was removed by evaporation and the resulting aqueous solution was extracted with CHCl3 (4×10 ml). The combined extracts were dried over MgSO4 and concentrated in vacuo to give 1.316 g (89% yield) of yellow solid.
Quantity
0.916 g
Type
reactant
Reaction Step One
Name
6-methoxy-1-thiophen-2-yl-3,4-dihydroisoquinoline
Quantity
1.47 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
89%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.